molecular formula C12H16N4O3 B15179748 N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate CAS No. 40507-86-6

N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate

Cat. No.: B15179748
CAS No.: 40507-86-6
M. Wt: 264.28 g/mol
InChI Key: CNKLAMCYSQDBMF-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with an imidazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The final step involves the nitration process to obtain the mononitrate form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted imidazoles

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine mononitrate stands out due to its combination of an indene moiety with an imidazole ring, which imparts unique chemical and biological properties

Properties

CAS No.

40507-86-6

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine;nitric acid

InChI

InChI=1S/C12H15N3.HNO3/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12;2-1(3)4/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15);(H,2,3,4)

InChI Key

CNKLAMCYSQDBMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3.[N+](=O)(O)[O-]

Related CAS

40507-78-6 (Parent)

Origin of Product

United States

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